molecular formula C16H16ClNO2 B5552459 N-(2-chlorophenyl)-2-(2-ethylphenoxy)acetamide

N-(2-chlorophenyl)-2-(2-ethylphenoxy)acetamide

Cat. No. B5552459
M. Wt: 289.75 g/mol
InChI Key: MSVNROSINFCFNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to "N-(2-chlorophenyl)-2-(2-ethylphenoxy)acetamide" often involves reactions between phenoxy compounds and chloroacetyl derivatives in the presence of a base. For example, Gao Yonghong detailed the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide through a reaction of 4-phenoxyphenol and 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst (Gao Yonghong, 2009). This method may offer insights into synthesizing the subject compound by substituting the appropriate phenol and chloroacetamide derivatives.

Molecular Structure Analysis

Structural analysis of related acetamides reveals significant insights into the molecular conformation and bonding interactions. For instance, the crystal structure analysis of 2-chloro-N-(2,4-dimethylphenyl)acetamide shows intermolecular N—H⋯O hydrogen bonds linking molecules into chains, which could be reflective of similar structural characteristics in "N-(2-chlorophenyl)-2-(2-ethylphenoxy)acetamide" (B. Gowda, S. Foro, H. Fuess, 2007).

Chemical Reactions and Properties

Chemical reactions involving acetamides typically include nucleophilic acyl substitution and hydrolysis under acidic or basic conditions. The reactivity of such compounds often depends on the substituents on the phenyl rings and the acyl group's electronic properties. Studies on related compounds, such as the chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, provide insights into potential reactions and mechanisms (Deepali B Magadum, G. Yadav, 2018).

Physical Properties Analysis

The physical properties of acetamides, such as melting points, boiling points, and solubility, can be influenced by the nature of the substituents. While specific data on "N-(2-chlorophenyl)-2-(2-ethylphenoxy)acetamide" is not available, related compounds exhibit characteristics that can be modulated by molecular structure alterations, affecting their phase behavior and intermolecular interactions.

Chemical Properties Analysis

Acetamides exhibit a range of chemical properties, including acidity/basicity of the amide nitrogen, reactivity towards nucleophiles, and participation in hydrogen bonding. The presence of electron-withdrawing or donating groups on the aromatic rings can significantly influence these properties. Studies on similar compounds, such as the analysis of hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, shed light on the importance of intramolecular and intermolecular hydrogen bonding in determining the chemical behavior of these compounds (T. Romero, Angela Margarita, 2008).

Scientific Research Applications

Chemoselective Synthesis Applications

Chemoselective Acetylation of Aminophenols

A study by Magadum and Yadav (2018) explored the chemoselective monoacetylation of the amino group of 2-aminophenol to derive compounds like N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs synthesis. This process employed Novozym 435 as a catalyst, highlighting the compound's role in facilitating chemoselective synthesis processes (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Applications

Synthesis of Phenoxy Acetamide Derivatives

Rani et al. (2014) synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives to assess their potential as anticancer, anti-inflammatory, and analgesic agents. This study demonstrates the compound's relevance in developing new chemical entities with therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Environmental and Metabolic Studies

Metabolism of Chloroacetamide Herbicides

Coleman et al. (2000) conducted comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes. These studies are critical for understanding the environmental and health impacts of chloroacetamide compounds, including derivatives similar to N-(2-chlorophenyl)-2-(2-ethylphenoxy)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

Insecticidal Applications

Synthesis for Potential Insecticidal Agents

Rashid et al. (2021) explored the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for potential insecticidal activity against Spodoptera littoralis, demonstrating its utility in agricultural pest control applications (Rashid, Mohamed, Salam, Abdel-Latif, Fadda, & Elmorsy, 2021).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-ethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-12-7-3-6-10-15(12)20-11-16(19)18-14-9-5-4-8-13(14)17/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVNROSINFCFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(2-ethylphenoxy)acetamide

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